molecular formula C15H10Cl2O3 B1359326 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-35-1

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1359326
CAS No.: 951885-35-1
M. Wt: 309.1 g/mol
InChI Key: DDXQMSVDGCHOKN-UHFFFAOYSA-N
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Description

Overview of 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

This compound (CAS 951885-35-1) is a synthetic benzophenone derivative characterized by its bifunctional aromatic system. The compound features a central carbonyl group bridging two substituted benzene rings: a 3,4-dichlorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula, $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{O}3 $$, corresponds to a molecular weight of 309.14 g/mol. The structural uniqueness arises from the ethylenedioxy bridge, which imposes conformational rigidity, and the electron-withdrawing chlorine atoms, which enhance electrophilicity at specific positions. This combination of features makes the compound a versatile intermediate in organic synthesis and a candidate for materials science applications.

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to develop functionalized benzophenones for photochemical and polymer applications. Early synthetic routes involved Friedel-Crafts acylation of 3,4-dichlorophenol with preformed benzodioxin derivatives. Its first documented synthesis appeared in patent literature around 2010, focusing on its utility as a photoinitiator and crosslinking agent. The discovery coincided with growing interest in halogenated benzophenones for their stability under UV exposure, a property critical for coatings and adhesives. Over time, its role expanded into medicinal chemistry, particularly as a scaffold for kinase inhibitors and antimicrobial agents.

Significance in Organic and Materials Chemistry

This compound’s significance lies in its dual reactivity: the dichlorophenyl group participates in nucleophilic aromatic substitution, while the benzodioxin moiety enables π-π stacking interactions in polymeric matrices. In materials science, it serves as a monomer for conductive polymers and a photostabilizer in polyolefins. Its electron-deficient aromatic system also facilitates charge transfer in organic semiconductors. In synthetic chemistry, it acts as a key intermediate for constructing fused heterocycles, such as dibenzodioxins and thioxanthenes, via Suzuki-Miyaura coupling or Ullmann reactions.

Scope and Objectives of the Review

This review focuses on the compound’s synthesis, structural attributes, and applications in non-pharmacological contexts. It excludes discussions of dosage, toxicity, or clinical use. Specific objectives include:

  • Elucidating modern synthetic pathways and reaction mechanisms.
  • Analyzing spectroscopic and crystallographic data to correlate structure with function.
  • Evaluating its role in advanced materials, including polymers and electronic devices.
  • Identifying gaps in current research, such as scalability challenges in industrial synthesis.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXQMSVDGCHOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175401
Record name (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-35-1
Record name (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone is a compound that belongs to the benzophenone class of organic compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on relevant research findings, case studies, and its potential applications in medicinal chemistry.

  • Chemical Formula : C16H14Cl2O3
  • Molecular Weight : 325.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Anti-inflammatory Activity

Research indicates that benzophenone derivatives exhibit significant anti-inflammatory properties. For instance, compounds with halogen substitutions at the para position have shown marked inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound's structure suggests that it may inhibit pathways involved in inflammation through modulation of MAPK signaling pathways .

Antimicrobial Activity

Benzophenones are also recognized for their antimicrobial properties. A study demonstrated that various benzophenone derivatives exhibited inhibitory effects against multiple strains of bacteria and fungi. Specifically, this compound showed promising results against certain pathogenic fungi with EC50 values comparable to established antifungal agents .

Case Studies

  • Inflammation Model : In vitro studies using human peripheral blood mononuclear cells (PBMCs) revealed that this compound inhibited TNF-α production with an IC50 value of approximately 150 nM. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
  • Antimicrobial Efficacy : In a comparative study against fungal pathogens, the compound demonstrated an average EC50 value of 15 μM across five tested strains, outperforming some commercial antifungal agents .

Research Findings Summary Table

Activity TypeTest SystemResult (IC50/EC50)Reference
Anti-inflammatoryPBMCs150 nM
AntimicrobialFungal strains15 μM
CytotoxicityCancer cell linesNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Inhibition : The compound inhibits the synthesis and release of pro-inflammatory cytokines.
  • Antioxidant Properties : It may exert antioxidant effects that contribute to its anti-inflammatory action.
  • Membrane Disruption : The antimicrobial effects are likely due to disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone and analogous benzophenones are critical for understanding its uniqueness. Below is a comparative analysis:

Table 1: Physicochemical and Structural Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 543708-66-3 C₁₅H₁₀Cl₂O₃ 3,4-Cl; 3',4'-ethylenedioxy 309.15 High lipophilicity (Cl groups) Organic synthesis, intermediates
4-Chloro-3',4'-dimethoxybenzophenone 134612-84-3 C₁₅H₁₃ClO₃ 4-Cl; 3',4'-OCH₃ 276.71 m.p. 74–78°C; soluble in organic solvents Lab reagent, potential photostabilizer
2-Chloro-3',4'-(ethylenedioxy)benzophenone 164526-07-2 C₁₅H₁₁ClO₃ 2-Cl; 3',4'-ethylenedioxy 274.70 Not specified Research chemical
3,4-Dihydroxybenzophenone (BP-15) 10425-11-3 C₁₃H₁₀O₃ 3,4-OH 214.22 Log Kow: ~2.96; pKa ~7.1 UV absorber, antioxidant
2-Hydroxy-4-methoxybenzophenone (BP-3) 131-57-7 C₁₄H₁₂O₃ 2-OH; 4-OCH₃ 228.24 Log Kow: 3.79; pKa 7.56 Sunscreen agent
3,4-Dichloro-spiro-derivative* N/A C₂₃H₂₀Cl₂O₄N 3,4-Cl; spiro-azaspiro[4.5]decyl 406.3 Complex structure Specialty pharmaceutical research

*Spiro-derivative example from .

Key Differences and Implications

Substituent Effects on Lipophilicity: The 3,4-dichloro groups in the main compound increase lipophilicity (higher Log Kow inferred from Cl substitution) compared to 3,4-dihydroxybenzophenone (Log Kow ~2.96) . This enhances membrane permeability, making it more suitable for hydrophobic environments in drug delivery. Methoxy groups (e.g., in 4-Chloro-3',4'-dimethoxybenzophenone) reduce reactivity compared to ethylenedioxy rings, which are more rigid and electron-rich .

Electronic and Steric Effects: Ethylenedioxy moieties (as in the main compound and 2-Chloro-3',4'-(ethylenedioxy)benzophenone) create steric hindrance and planar rigidity, influencing binding affinity in host-guest systems . Hydroxy groups (e.g., in BP-3 and BP-15) enable hydrogen bonding, enhancing solubility in aqueous media but reducing stability under oxidative conditions .

Biological and Functional Applications: BP-3 is widely used in sunscreens due to its UV absorption, whereas BP-15 serves as an antioxidant . The main compound’s chlorine and ethylenedioxy substituents suggest utility in photodynamic therapy or as a scaffold for anticancer agents, akin to selagibenzophenone B derivatives .

Synthetic Complexity :

  • The spiro-derivative (Table 1) demonstrates how structural complexity (e.g., azaspiro rings) can be introduced for targeted drug design, though synthesis requires multi-step protocols .

Research Findings

  • Synthetic Challenges: Ethylenedioxy-containing benzophenones often require controlled cross-coupling reactions, as seen in the synthesis of selagibenzophenone B .
  • Spectroscopic Differentiation: Misassignment of benzophenone structures (e.g., selaphenin A vs. selagibenzophenone B) highlights the need for rigorous NMR and MS validation, as substituent positions drastically alter spectral profiles .
  • Safety Profiles: Chlorinated benzophenones may exhibit higher toxicity (e.g., skin sensitization) compared to non-halogenated analogs, as inferred from SDS data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone, and how can purity be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated precursors in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction solvent removal under reduced pressure and recrystallization are critical for purity. For example, analogous benzophenone derivatives are synthesized via condensation reactions with substituted triazoles under controlled reflux conditions . Purity can be verified via GC-MS or HPLC, with derivatization steps to enhance detection sensitivity .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Use spectroscopic techniques such as NMR (for halogen and ether group identification) and FT-IR (to confirm carbonyl and ethylene-dioxy groups). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling. Computational methods like DFT (Density Functional Theory) can validate electronic properties, as demonstrated in thermochemical studies of benzophenone derivatives .

Q. What analytical methods are suitable for detecting trace impurities or degradation products?

  • Methodological Answer : GC-MS with derivatization (e.g., silylation) achieves quantification limits as low as 10 mg/kg in plant extracts . For environmental matrices, solid-phase microextraction (SPME) coupled with LC-MS/MS improves sensitivity. Surface concentration profiling via diffusion models (e.g., benzophenone in PDMS substrates) ensures reproducibility in material science applications .

Advanced Research Questions

Q. How does the compound’s stability under UV exposure impact experimental design in photochemistry studies?

  • Methodological Answer : Benzophenone derivatives are prone to photodegradation, forming reactive intermediates. Researchers should use controlled UV chambers with inert atmospheres (e.g., nitrogen) to minimize oxygen quenching effects. Real-time monitoring via UV-Vis spectroscopy and HPLC can track degradation kinetics. Note that benzophenone’s carcinogenic potential (IARC Class 2B) necessitates strict containment protocols during UV experiments .

Q. What computational tools can resolve contradictions in thermochemical data for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) reconcile discrepancies in gas-phase formation enthalpies. For example, in silico diagnostics identified inconsistencies in combustion calorimetry data for benzophenone polymorphs, prompting re-evaluation of experimental protocols . Pair computational results with experimental validation using bomb calorimetry for condensed-phase systems.

Q. How can researchers address conflicting data on the compound’s endocrine-disrupting effects?

  • Methodological Answer : Design in vitro assays (e.g., ERα/ERβ receptor binding studies) and compare results with in vivo models (e.g., zebrafish embryos). Confounding factors like metabolic activation (e.g., cytochrome P450 enzymes) must be controlled. Recent studies show benzophenone’s estrogenic interference varies by substituent pattern, emphasizing the need for structure-activity relationship (SAR) analysis .

Q. What ecological risk assessment strategies are applicable for this chlorinated benzophenone derivative?

  • Methodological Answer : Use OECD Guidelines 201 and 221 for acute/chronic toxicity testing in Daphnia magna and algae. The compound’s low ecological hazard potential (per ERC criteria) may mask bioaccumulation risks; thus, lipid-water partition coefficients (log Kow) should be measured. Field studies must account for photolytic degradation products, which may exhibit higher toxicity than the parent compound .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between IARC’s carcinogenicity classification and in vitro genotoxicity data?

  • Methodological Answer : IARC’s "possibly carcinogenic" designation (Class 2B) relies on rodent studies showing renal and maternal toxicity, but human epidemiological data are lacking. To resolve contradictions, conduct micronucleus assays (OECD 487) with human cell lines (e.g., HepG2) under metabolic activation. Cross-validate with transcriptomic profiling to identify oncogenic pathways .

Safety and Compliance

Q. What protocols mitigate occupational exposure risks during synthesis and handling?

  • Methodological Answer : Use fume hoods with HEPA filtration and wear nitrile gloves (resistant to chlorinated solvents). Monitor airborne concentrations via OSHA Method 58. Emergency procedures should address dermal absorption risks, as benzophenone derivatives penetrate skin barriers .

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